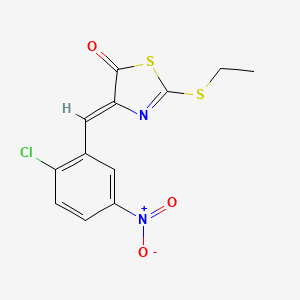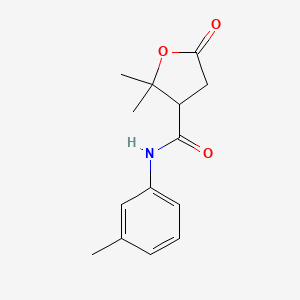![molecular formula C21H30Cl2N2O3 B4060213 2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride](/img/structure/B4060213.png)
2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride
Overview
Description
2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an adamantyl group, a chloro-substituted phenoxy group, and an acetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Scientific Research Applications
2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes involving adamantyl and phenoxy groups.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride typically involves multiple steps:
Formation of the Adamantylamine Intermediate: The synthesis begins with the preparation of 2-adamantylamine through the reduction of 2-adamantanone using a suitable reducing agent such as lithium aluminum hydride.
Substitution Reaction: The adamantylamine is then reacted with 4-chloro-2-ethoxyphenol in the presence of a base like sodium hydride to form the intermediate 4-[(2-adamantylamino)methyl]-2-chloro-6-ethoxyphenol.
Acetylation: The intermediate is acetylated using acetic anhydride to yield 2-[4-[(2-adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide.
Formation of Hydrochloride Salt: Finally, the acetamide compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the chloro-substituted phenoxy group, potentially converting it to a hydroxyl group.
Substitution: The chloro group in the phenoxy moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Hydroxylated derivatives of the adamantyl group.
Reduction: Hydroxyl-substituted phenoxy derivatives.
Substitution: Various substituted phenoxyacetamide derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The adamantyl group is known for its ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The phenoxyacetamide moiety may interact with various enzymes or receptors, modulating their activity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could affect multiple biological processes.
Properties
IUPAC Name |
2-[4-[(2-adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O3.ClH/c1-2-26-18-9-14(8-17(22)21(18)27-11-19(23)25)10-24-20-15-4-12-3-13(6-15)7-16(20)5-12;/h8-9,12-13,15-16,20,24H,2-7,10-11H2,1H3,(H2,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHGJKDVUDHZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)Cl)OCC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-methyl-3-morpholin-4-ylsulfonyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B4060178.png)

![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B4060195.png)


![4-chloro-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4060210.png)
![ethyl 1'-[6-(dimethylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B4060217.png)
![ethyl 6-bromo-1-(4-chlorobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4060238.png)
